

# Application Note: Chiral HPLC Method for the Enantiomeric Separation of Sofosbuvir

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## Compound of Interest

Compound Name: *Enantiomer of Sofosbuvir*

Cat. No.: *B1150399*

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## Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2][3] It is a phosphoramidate prodrug that is metabolized in vivo to its active uridine nucleotide analog. The synthesis of sofosbuvir can result in the formation of its diastereomer, which may have different pharmacological and toxicological properties. Therefore, a reliable analytical method to separate and quantify the enantiomers of sofosbuvir is crucial for quality control and regulatory purposes. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers.[4][5] This application note presents a detailed protocol for the chiral separation of sofosbuvir enantiomers using a cellulose-based CSP.

## Principle

Chiral separation by HPLC is achieved by the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[6] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the two enantiomers.

## Experimental Protocol

### 1. Materials and Reagents

- Sofosbuvir reference standard (racemic mixture)
- HPLC grade n-Hexane
- HPLC grade Isopropanol (IPA)
- HPLC grade Ethanol (EtOH)
- HPLC grade Acetonitrile (ACN)
- HPLC grade Methanol (MeOH)
- Reagent grade water

## 2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
- Chiral Stationary Phase: Lux® Cellulose-1, 5  $\mu$ m, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based column).<sup>[7]</sup>
- Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 260 nm
- Injection Volume: 10  $\mu$ L
- Run Time: 20 minutes

## 3. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of sofosbuvir racemic reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

- Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

#### 4. Sample Preparation

For the analysis of bulk drug substance, prepare a solution of the sample in the mobile phase at a concentration of approximately 100 µg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

#### 5. System Suitability

To ensure the validity of the analytical method, perform a system suitability test before sample analysis. Inject the working standard solution six times and evaluate the following parameters:

- Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
- Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
- Relative Standard Deviation (%RSD): The %RSD of the peak areas for six replicate injections should be less than 2.0%.

## Data Presentation

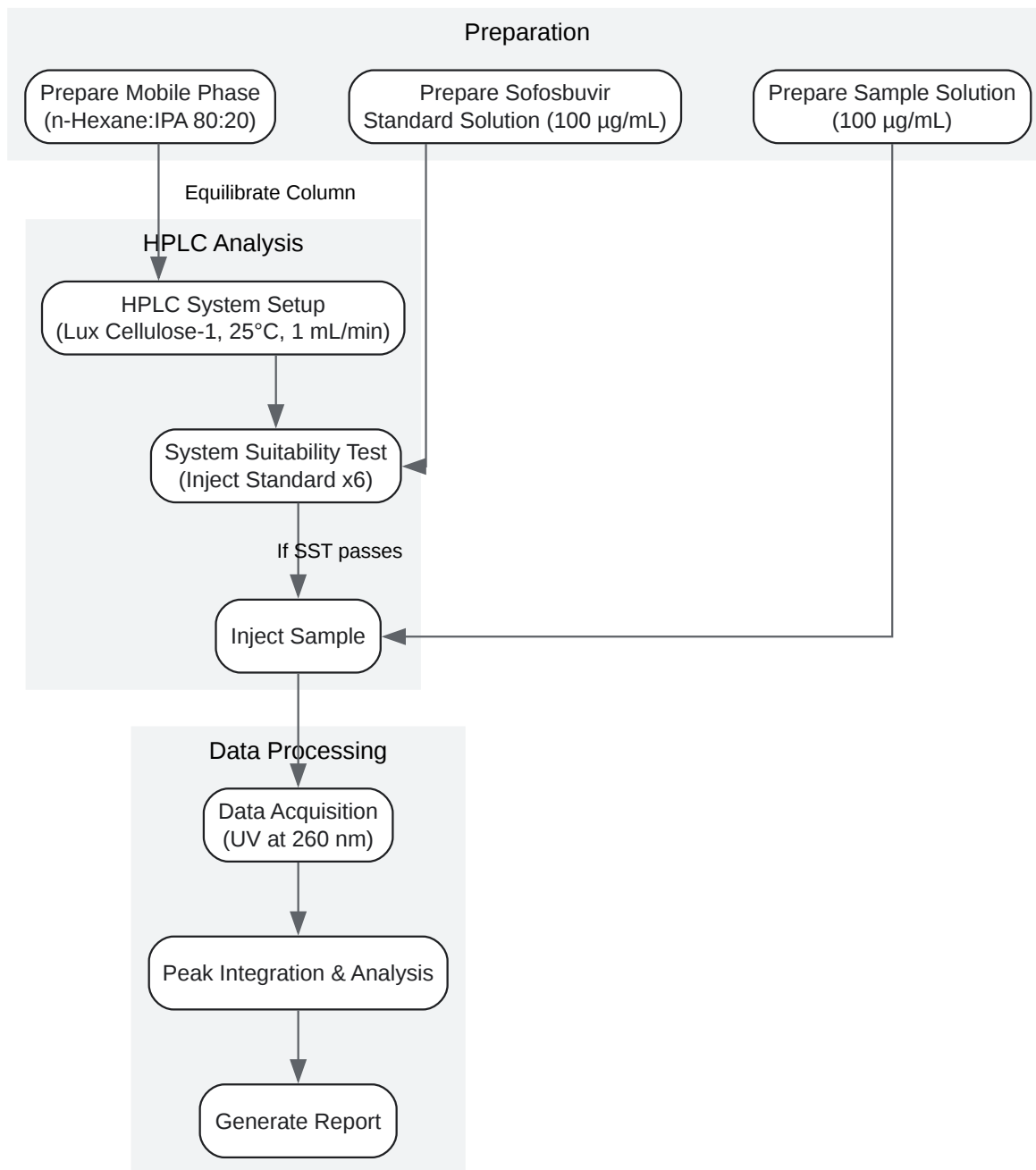
Table 1: Chromatographic Parameters for the Enantiomeric Separation of Sofosbuvir

Parameter	Sofosbuvir Enantiomer 1	Sofosbuvir Enantiomer 2
Retention Time (min)	12.5	15.2
Tailing Factor	1.1	1.2
Resolution (Rs)	-	2.1
Selectivity (α)	-	1.22
Theoretical Plates (N)	8500	8900

## Results and Discussion

The proposed chiral HPLC method successfully separates the enantiomers of sofosbuvir with good resolution and peak shape. The use of a cellulose-based chiral stationary phase provides the necessary selectivity for the separation. The mobile phase, consisting of n-hexane and isopropanol, offers a suitable polarity for achieving optimal retention and separation. The method is demonstrated to be suitable for the quality control of sofosbuvir by ensuring the enantiomeric purity of the drug substance.

## Visualization of the Experimental Workflow



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Caption: Experimental workflow for the chiral HPLC separation of sofosbuvir enantiomers.

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